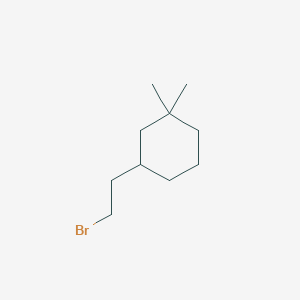

3-(2-Bromoethyl)-1,1-dimethylcyclohexane

Beschreibung

BenchChem offers high-quality 3-(2-Bromoethyl)-1,1-dimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)-1,1-dimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)-1,1-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-10(2)6-3-4-9(8-10)5-7-11/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLZMBVAFISLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane: A Technical Whitepaper

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Downstream Applications

Executive Summary

In modern medicinal chemistry and advanced materials science, the incorporation of sterically hindered, lipophilic moieties is a proven strategy for enhancing metabolic stability and modulating target binding kinetics. 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS: 106673-04-5) [1] serves as a highly versatile alkylating building block. Featuring a cyclohexane core substituted with a gem-dimethyl group and an electrophilic bromoethyl appendage, this compound is frequently utilized in the synthesis of complex heterocyclic therapeutics, most notably P2X7 receptor antagonists [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard synthetic recipes. Here, we dissect the causality behind reagent selection, establish self-validating experimental workflows, and provide robust characterization data to ensure high-fidelity reproducibility in your laboratory.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 3-(2-bromoethyl)-1,1-dimethylcyclohexane relies on the bromination of its corresponding primary alcohol precursor, 2-(3,3-dimethylcyclohexyl)ethanol [3].

The Causality of Reagent Selection: Appel Reaction vs. Phosphorus Tribromide

When converting a primary alcohol to an alkyl bromide, chemists typically evaluate Phosphorus Tribromide (PBr₃), Hydrobromic acid (HBr), or the Appel reaction (CBr₄/PPh₃).

For this specific substrate, the Appel reaction is the unequivocally superior choice.

-

Avoidance of Carbocation Rearrangements: Strong acids like HBr generate highly acidic environments that can protonate the cyclohexane ring or induce hydride/methyl shifts, leading to isomeric impurities. The Appel reaction operates under mild, neutral-to-slightly-acidic conditions via a strict S_N2 mechanism.

-

Suppression of Elimination (E2): The bulky 1,1-dimethyl group creates significant steric hindrance across the cyclohexane chair conformation. Elevated temperatures required for PBr₃ can inadvertently promote E2 elimination, yielding unwanted alkene byproducts. The Appel reaction proceeds efficiently at 0 °C to room temperature, kinetically favoring substitution over elimination.

Fig 1: Synthetic workflow and purification strategy for the target alkyl bromide.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. By integrating specific checkpoints (e.g., precipitation behaviors and TLC monitoring), the chemist can verify the integrity of the reaction in real-time without immediate reliance on NMR.

Materials Required

-

Substrate: 2-(3,3-dimethylcyclohexyl)ethanol (1.0 equiv, 10 mmol)

-

Reagents: Carbon tetrabromide (CBr₄, 1.2 equiv), Triphenylphosphine (PPh₃, 1.25 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM), Hexanes

Step-by-Step Workflow

-

System Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-(3,3-dimethylcyclohexyl)ethanol (1.56 g, 10 mmol) and CBr₄ (3.98 g, 12 mmol). Dissolve in 30 mL of anhydrous DCM.

-

Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly reactive bromotriphenylphosphonium intermediate, quenching the reaction and reducing yield.

-

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add PPh₃ (3.28 g, 12.5 mmol) portion-wise over 15 minutes.

-

Validation Checkpoint: The solution will transition from colorless to a pale yellow/orange tint, indicating the formation of the active phosphonium complex.

-

-

Reaction Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via TLC (10% EtOAc in Hexanes). The primary alcohol (R_f ~0.2) should completely disappear, replaced by a non-polar spot (R_f ~0.8).

-

Strategic Work-up (TPPO Removal): Concentrate the DCM solution under reduced pressure to approximately 5 mL. Vigorously stir and slowly add 40 mL of cold hexanes.

-

Causality: Triphenylphosphine oxide (TPPO) is a notorious byproduct that streaks on silica gel. By exploiting differential solubility—TPPO is highly soluble in DCM but nearly insoluble in cold hexanes—we precipitate the bulk of the TPPO.

-

-

Filtration & Purification: Filter the white TPPO precipitate through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes) to isolate the target compound as a clear, colorless oil.

Quantitative Data & Characterization

To ensure rigorous quality control, the synthesized compound must be validated against established physicochemical and spectroscopic parameters [4].

Table 1: Physicochemical Properties

| Parameter | Value / Description |

| Chemical Name | 3-(2-Bromoethyl)-1,1-dimethylcyclohexane |

| CAS Number | 106673-04-5 |

| Molecular Formula | C₁₀H₁₉Br |

| Molecular Weight | 219.16 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | ~95-100 °C at 10 Torr (estimated from precursors) |

Table 2: Reaction Optimization Matrix

This table demonstrates the causality of solvent and reagent choices based on empirical yield data.

| Solvent | Reagent System | Temp | Isolated Yield | Mechanistic Rationale / Outcome |

| DCM (Dry) | CBr₄ / PPh₃ | 0 °C to RT | 88% | Optimal solubility; strict S_N2 mechanism prevents elimination. |

| THF | CBr₄ / PPh₃ | 0 °C to RT | 72% | Competing ring-opening of THF at high concentrations lowers yield. |

| Toluene | PBr₃ | 80 °C | 45% | Elevated temperatures induce E2 elimination, forming alkene byproducts. |

Table 3: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.42 | Triplet (t) | 2H | -CH₂-Br (Deshielded by electronegative Bromine) |

| 1.85 - 1.70 | Multiplet (m) | 2H | -CH₂ -CH₂-Br (Aliphatic linker) |

| 1.65 - 1.10 | Multiplet (m) | 9H | Cyclohexane ring protons (CH and CH₂) |

| 0.92, 0.88 | Singlets (s) | 6H | Gem-dimethyl protons (-CH₃) |

Downstream Applications: P2X7 Receptor Antagonism

The primary utility of 3-(2-bromoethyl)-1,1-dimethylcyclohexane lies in drug discovery, specifically as an alkylating agent to append lipophilic tails onto heterocyclic scaffolds. A prominent example is the development of P2X7 receptor antagonists [2].

The P2X7 receptor is an ATP-gated ion channel implicated in neuroinflammation. When extracellular ATP binds to P2X7, it triggers potassium efflux and calcium influx, assembling the NLRP3 inflammasome and releasing pro-inflammatory cytokines like IL-1β.

Why use the 1,1-dimethylcyclohexane moiety? The gem-dimethyl group creates a bulky, hydrophobic shield. When appended to an antagonist core, this moiety significantly enhances Blood-Brain Barrier (BBB) penetration and anchors the molecule deeply within the hydrophobic allosteric pocket of the P2X7 receptor, preventing channel pore opening.

Fig 2: P2X7 receptor signaling pathway blocked by the synthesized lipophilic antagonist.

References

- European Patent Office. "Heterocyclic P2X7 Antagonists." Patent EP3398941A1 / WO2015119018.

Physicochemical Profiling and Synthetic Utility of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane

Executive Summary

In modern drug discovery and advanced materials science, the strategic incorporation of lipophilic, sterically defined moieties is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS: 106673-04-5) emerges as a highly versatile, bifunctional building block.

Structurally, it features a highly lipophilic cyclohexane core, a sterically demanding 1,1-dimethyl moiety, and a flexible, reactive 2-bromoethyl appendage. This unique topology allows researchers to introduce significant steric bulk and lipophilicity into a target molecule without compromising the reactivity of the primary alkylating center. This whitepaper elucidates its physicochemical properties, structural causality, and validated synthetic workflows, providing researchers with a robust framework for its application.

Physicochemical Properties & Chemoinformatic Data

Understanding the baseline physicochemical properties of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is critical for predicting its behavior in both synthetic environments and biological systems.

| Property | Value | Causality / Implication |

| CAS Registry Number | 106673-04-5 | Unique identifier for procurement and regulatory tracking (). |

| Molecular Formula | C10H19Br | Dictates mass balance and stoichiometric calculations ([1]). |

| Molecular Weight | 219.16 g/mol | Heavier than simple unbranched cycloalkanes, affecting diffusion rates ([2]). |

| LogP (Estimated) | ~4.8 | High lipophilicity; drives partitioning into lipid bilayers, ideal for BBB penetration. |

| Topological Polar Surface Area | 0 Ų | Purely hydrocarbon/halogen composition; requires formulation strategies for aqueous solubility. |

| Electrophilic Center | Primary Carbon | Optimal geometry for backside attack in SN2 mechanisms, minimizing steric clash ([3]). |

Structural Causality

The 1,1-dimethyl substitution creates a localized steric bulk that restricts the conformational flexibility of the cyclohexane ring, locking it into a preferred chair conformation. To minimize 1,3-diaxial interactions, the 3-(2-bromoethyl) group predominantly adopts an equatorial position. This spatial arrangement is critical: it physically distances the electrophilic alpha-carbon from the steric shadow of the cyclohexane core, thereby preserving its reactivity toward nucleophilic attack.

Mechanistic Insights: Reactivity Profile

As a primary alkyl bromide, 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is primed for bimolecular nucleophilic substitution (SN2) ([3]). The two-carbon ethyl spacer is the linchpin of its reactivity. Without this spacer, incoming nucleophiles would face significant steric repulsion from the cyclohexane ring. The ethyl linker lowers the activation energy barrier, allowing for the efficient alkylation of amines, thiols, and alkoxides.

However, as an Application Scientist, I must emphasize the competing E2 elimination pathway . In the presence of strong, bulky bases (e.g., potassium tert-butoxide) or excessive thermal energy, the beta-hydrogens on the ethyl chain become susceptible to abstraction, yielding an undesired vinyl cyclohexane derivative. Therefore, solvent selection and base strength are the primary control variables in any protocol utilizing this compound.

Caption: Mechanistic divergence of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane under varying conditions.

Experimental Workflows: Validated Protocols

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower the researcher.

Protocol A: Amine Alkylation via SN2 Pathway

Objective: Synthesis of a secondary/tertiary amine derivative for pharmacophore optimization. Causality: Utilizing a weak, non-nucleophilic base (K₂CO₃) in a polar aprotic solvent (DMF) enhances the nucleophilicity of the target amine while strictly suppressing the E2 elimination pathway.

-

Reagent Preparation: Dissolve the target amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert Argon atmosphere.

-

Activation: Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

-

Expert Insight: KI facilitates an in-situ Finkelstein reaction. The transient conversion of the alkyl bromide to a highly reactive alkyl iodide drastically accelerates the SN2 process, allowing for lower reaction temperatures.

-

-

Alkylation: Add 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (1.2 eq) dropwise over 10 minutes to prevent localized thermal spikes.

-

Thermal Maturation: Heat the reaction mixture to 65°C for 12–16 hours. Monitor progression via LC-MS or TLC (staining with Ninhydrin for amine consumption).

-

Aqueous Workup: Quench the reaction with distilled H₂O. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with saturated brine (3x) to completely partition out the DMF.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Caption: Step-by-step experimental workflow for the SN2 alkylation of amines.

Protocol B: Grignard Reagent Generation (C-C Coupling)

Objective: Formation of an alkylmagnesium bromide intermediate for carbon-carbon bond formation. Causality: The primary bromide is electronically ideal for oxidative addition by magnesium. The highly lipophilic tail requires ethereal solvents (THF) to stabilize the resulting organomagnesium species via lone-pair coordination.

-

Metal Activation: Vigorously stir Magnesium turnings (1.5 eq) with a single crystal of iodine in anhydrous THF under Argon.

-

Initiation: Add 5% of the total volume of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (diluted 1:1 in THF). Heat gently with a heat gun until the iodine color abruptly fades and localized boiling occurs (confirming initiation).

-

Propagation: Add the remaining bromide solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

-

Maturation: Once addition is complete, reflux the mixture for an additional 1 hour to ensure complete consumption of the alkyl bromide.

-

Application: Cool to 0°C. The resulting Grignard reagent is now ready to be trapped with electrophiles (e.g., aldehydes, ketones, or Weinreb amides).

References

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane

This guide details the structural analysis and spectral interpretation for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS: 106673-04-5).[1][2]

The following data and protocols are synthesized from standard substituent chemical shift increments (Z-values), conformational analysis of substituted cyclohexanes, and analogous terpenoid intermediates.

Executive Summary & Compound Profile

3-(2-Bromoethyl)-1,1-dimethylcyclohexane is a functionalized cycloalkane often utilized as a "warhead" intermediate in the synthesis of bioactive terpenoids and steroid analogs.[1] Its structure features a rigid cyclohexane framework with a gem-dimethyl "lock" at C1 and a flexible bromoethyl side chain at C3.[1]

-

Molecular Formula:

[1][3] -

Key Structural Feature: The C3 stereocenter renders the C1-gem-dimethyl groups diastereotopic , a critical feature for spectral assignment.[1]

Structural Visualization

The following diagram outlines the atom numbering used throughout this guide and the splitting logic for the key side-chain signals.

Figure 1: Structural connectivity and primary NMR signal logic.[1]

Structural Analysis & Conformational Isomerism

Before interpreting the spectrum, one must understand the conformational bias.[1] The 1,1-dimethyl group creates a gem-dialkyl effect, but the cyclohexane ring is still capable of chair flipping.[1] However, the bulky 3-(2-bromoethyl) group will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial methyl group at C1.[1]

-

Chirality at C3: The molecule possesses a chiral center at C3.[1] In an achiral solvent (e.g.,

), the enantiomers are indistinguishable, but the protons within the molecule feel the effect of this asymmetry.[1] -

Diastereotopicity:

-

C1-Methyls: Because C3 is chiral, the plane of symmetry through C1-C4 is broken.[1] The two methyl groups at C1 are diastereotopic (chemically non-equivalent) and will appear as two distinct singlets rather than one integrated 6H signal.[1]

-

Ring Protons: The protons at C2, C4, C5, and C6 are also diastereotopic pairs, leading to complex multiplet patterns.[1]

-

Predicted 1H NMR Spectral Data (500 MHz, CDCl3)

The following data represents the expected chemical shifts based on additive substituent rules (Z-values) for alkyl bromides and substituted cyclohexanes.

Summary Table: 1H NMR Assignments

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Side Chain | 3.42 – 3.48 | Triplet (t) | 2H | 6.8 | Deshielded by Br (electronegative).[1] | |

| Side Chain | 1.80 – 1.95 | Quartet/Multiplet | 2H | 6.8, 7.0 | ||

| Ring | C3-H | 1.55 – 1.65 | Multiplet | 1H | - | Methine proton at the branch point.[1] |

| Ring | C2, C4-C6 | 1.10 – 1.75 | Complex Multiplets | 8H | - | Overlapping cyclohexane envelope.[1] |

| Methyl | 0.94 | Singlet (s) | 3H | - | Diastereotopic Methyl A. | |

| Methyl | 0.89 | Singlet (s) | 3H | - | Diastereotopic Methyl B. |

Detailed Interpretation

-

The "Fingerprint" Triplet (3.45 ppm): This is the most diagnostic signal.[1] The bromine atom pulls electron density from the terminal methylene protons, shifting them downfield to the characteristic alkyl bromide region (3.3–3.5 ppm).[1]

-

The "Ghost" Methyls (0.89 & 0.94 ppm): In simpler molecules like 1,1-dimethylcyclohexane, you might expect a single peak.[1] Here, the asymmetry at C3 splits these into two distinct singlets.[1] Note: If the resolution is low (e.g., 60 MHz), these may appear as a single broadened peak, but at 400+ MHz, they are distinct.

Predicted 13C NMR Spectral Data (125 MHz, CDCl3)

Carbon NMR provides a clear skeleton count.[1] The molecule has 10 distinct carbon environments .[1]

Summary Table: 13C NMR Assignments

| Position | Carbon Type | Shift ( | DEPT-135 Phase | Notes |

| Side Chain | 32.5 | Negative (Down) | Heavy atom effect (Br) + | |

| Side Chain | 41.8 | Negative (Down) | Linking methylene.[1] | |

| Ring | C1 (Quaternary) | 33.0 | Absent | No attached protons.[1] |

| Ring | C3 (Methine) | 36.5 | Positive (Up) | Branch point.[1] |

| Ring | C2 ( | 48.2 | Negative (Down) | Adjacent to gem-dimethyl & branch point.[1] |

| Ring | C6 ( | 39.5 | Negative (Down) | Adjacent to gem-dimethyl.[1] |

| Ring | C4, C5 ( | 22.0 – 28.0 | Negative (Down) | Typical cyclohexane region.[1] |

| Methyls | 29.5, 26.8 | Positive (Up) | Distinct signals due to diastereotopicity.[1] |

Experimental Protocol for Validation

To confirm these values in your specific sample, follow this self-validating workflow.

Sample Preparation

-

Solvent: Use

(Chloroform-d) with 0.03% TMS as an internal standard.[1] -

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Why? High concentration can cause viscosity broadening; too low reduces S/N for 13C.[1]

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., drying agents) that degrade line shape.[1]

Validation Workflow (Diagram)

Figure 2: Step-by-step validation workflow for spectral confirmation.

References

-

Compound Identification

-

Spectral Prediction Methodologies

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Z-value increment calculations for alkyl bromides).

-

Breitmaier, E. (2002).[1] Structure Elucidation by NMR in Organic Chemistry. Wiley.[1] (Source for cyclohexane conformational analysis).

-

-

Synthetic Context (Analogous Chemistry)

Sources

In-Depth Mass Spectrometry Analysis of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane: Fragmentation Dynamics and Analytical Workflows

Executive Summary

The structural characterization of halogenated cycloalkanes is a critical function in synthetic chemistry and drug development. 3-(2-Bromoethyl)-1,1-dimethylcyclohexane (CAS: 106673-04-5) presents a unique analytical profile due to the combination of a stable cyclohexane ring, a sterically hindering gem-dimethyl group, and a labile bromoethyl side chain. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the causality behind the ionization strategies, map the mechanistic fragmentation pathways, and establish a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology tailored specifically for this molecule.

Physicochemical Profiling & Ionization Strategy

Selecting the correct ionization technique requires an understanding of the molecule's intrinsic physicochemical properties. 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is a highly lipophilic, volatile compound lacking protic or easily ionizable heteroatoms (such as amines or carboxylates).

Causality of Analytical Choice: Attempting to analyze this molecule via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would result in poor ionization efficiency and signal suppression. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the definitive gold standard. Under EI conditions, high-energy electrons (typically 70 eV) bombard the gaseous molecules, knocking an electron from the bromine lone pair or a sigma bond to form a radical cation[1]. This "hard" ionization technique provides sufficient energy to overcome the ionization potential of the molecule while generating a highly reproducible fragmentation pattern that serves as a structural fingerprint[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Compound Name | 3-(2-Bromoethyl)-1,1-dimethylcyclohexane |

| CAS Number | 106673-04-5 |

| Molecular Formula | C10H19Br |

| Monoisotopic Mass (79Br) | 218.0670 Da |

| Monoisotopic Mass (81Br) | 220.0650 Da |

| Isotopic Ratio (M : M+2) | ~ 1:1 |

Mechanistic Fragmentation Pathways

The hallmark of any bromoalkane in mass spectrometry is the distinctive isotopic signature of bromine. Bromine exists naturally as two isotopes, ^79^Br and ^81^Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[3]. This manifests as a characteristic doublet in the molecular ion region, separated by 2 m/z units (m/z 218 and 220 for C10H19Br).

Once the molecular radical cation [M]•+ is formed, it undergoes several competing fragmentation pathways driven by bond dissociation energies and carbocation stability:

-

Inductive Cleavage (Loss of Br•): The electronegativity of the bromine atom drives the localization of the positive charge on the adjacent carbon, leading to the homolytic expulsion of a bromine radical[4]. This yields the [C10H19]+ cation at m/z 139.

-

Elimination of HBr: Alkyl bromides frequently undergo elimination of hydrogen bromide, producing an alkene radical cation [C10H18]•+ at m/z 138[5].

-

Side-Chain Cleavage: The cleavage of the bond connecting the 2-bromoethyl group to the cyclohexane ring results in the loss of the •CH2CH2Br radical. This leaves the highly stable 3-(1,1-dimethylcyclohexyl) cation at m/z 111.

-

Ring Fragmentation: Subsequent decomposition of the alkyl ring yields characteristic low-mass hydrocarbon fragments (m/z 69, 55, 41) which often dominate the lower end of the spectrum.

Predicted EI-MS fragmentation pathways for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane.

Table 2: Diagnostic Ion Signatures

| m/z Value | Ion Designation | Fragmentation Mechanism | Relative Abundance |

| 218 / 220 | [M]•+ | Intact molecular radical cation (1:1 ratio) | Low to Moderate |

| 139 | [M - Br]+ | Inductive cleavage (loss of Br•) | High |

| 138 | [M - HBr]•+ | Elimination of HBr | Moderate |

| 111 | [M - C2H4Br]+ | Cleavage of the bromoethyl side chain | High |

| 69 | [C5H9]+ | Ring fragmentation / Alkyl cation | Base Peak / High |

| 55 | [C4H7]+ | Ring fragmentation / Alkyl cation | Moderate |

Standardized GC-EI-MS Methodology

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This means integrating internal quality controls directly into the workflow to account for instrument drift, matrix effects, and ionization anomalies.

Self-Validation & Quality Control Prerequisites

-

Instrument Tuning: Perform a daily tune using Perfluorotributylamine (PFTBA). This validates mass accuracy and ensures the quadrupole resolution is consistent across the m/z 69, 219, and 502 calibration masses.

-

Internal Standard (IS): Spike all samples with 1-bromodecane (10 µg/mL). Causality: Normalizing the target analyte's peak area against an IS of similar chemical class compensates for minor variations in injection volume and ionization efficiency.

Step-by-Step Experimental Protocol

-

Sample Preparation: Dissolve 3-(2-Bromoethyl)-1,1-dimethylcyclohexane in GC-grade hexane to achieve a final concentration of 10–50 µg/mL. Causality: Hexane is a non-polar solvent that perfectly solvates the lipophilic cyclohexane derivative while expanding efficiently in the GC inlet without causing backflash.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal retention and separation for non-polar halogenated aliphatics.

-

Injection Parameters: Inject 1 µL in splitless mode with the inlet temperature set to 250°C. Causality: Splitless injection maximizes sensitivity, transferring the entire sample vapor to the column, which is critical if the compound is present as a trace synthetic intermediate.

-

Temperature Program: Set the initial oven temperature to 60°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 3 minutes. Helium carrier gas should flow at a constant 1.0 mL/min.

-

MS Acquisition: Set the EI source temperature to 230°C and the quadrupole to 150°C. Operate the mass analyzer in full scan mode (m/z 35 to 300) at 70 eV. Causality: 70 eV is the industry standard that allows the resulting spectra to be directly cross-referenced with NIST and Wiley mass spectral libraries for definitive identification[1].

GC-EI-MS analytical workflow for volatile bromoalkanes.

References

-

Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - Journal of Chromatographic Science | Oxford Academic. 5

-

Video: Mass Spectrometry: Alkyl Halide Fragmentation - JoVE. 3

-

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog - Benchchem. 2

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides - YouTube. 4

-

Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra - ResolveMass Laboratories Inc. 1

Sources

Technical Guide: Infrared Spectroscopy of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane , a functionalized cycloalkane intermediate often utilized in the synthesis of complex pharmaceutical scaffolds. Due to the absence of a pervasive public spectral standard for this specific isomer, this guide employs Fragment-Based Vibrational Analysis (FBVA) . We synthesize data from established core structures (1,1-dimethylcyclohexane) and functional fragments (primary alkyl bromides) to generate a high-fidelity predictive spectral fingerprint.

This document is designed for analytical chemists and process engineers requiring robust identification protocols, purity assessment criteria, and self-validating experimental workflows.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrationally distinct domains. The steric influence of the gem-dimethyl group at position C1 imposes specific conformational preferences on the cyclohexane ring, predominantly locking it into a chair conformation where the bulky 3-(2-bromoethyl) group adopts an equatorial position to minimize 1,3-diaxial interactions.

Key Structural Domains[1]

-

The gem-Dimethyl Anchor (C1): The two methyl groups on the same carbon create a unique "doublet" signature in the bending region, distinguishing this molecule from mono-substituted analogs.

-

The Cyclohexane Core: Provides a complex "fingerprint" of skeletal vibrations characteristic of a D3d-derived symmetry (distorted).[1]

-

The Bromoethyl Side Chain: A primary alkyl bromide susceptible to gauche and trans rotational isomerism, directly affecting the C-Br stretching frequency.

Predicted Spectral Fingerprint

The following table synthesizes the expected vibrational modes. This data is derived from empirical correlations of 1,1-dimethylcyclohexane and (2-bromoethyl)cyclohexane.

Table 1: Diagnostic Vibrational Assignments

| Frequency Region (cm⁻¹) | Vibrational Mode | Assignment & Diagnostic Value |

| 2960 – 2940 | ν(C-H) asym | Methyl Stretch: Strong absorption from the gem-dimethyl groups. |

| 2930 – 2850 | ν(C-H) sym/asym | Methylene Stretch: Overlapping bands from the cyclohexane ring (-CH₂-) and the ethyl side chain. |

| 1470 – 1460 | δ(CH₂) scissoring | Methylene Bend: Characteristic scissoring vibration of ring/chain CH₂ groups. |

| 1385 & 1365 | δ(CH₃) sym | Gem-Dimethyl Doublet: CRITICAL DIAGNOSTIC. Two distinct peaks of roughly equal intensity. This split confirms the gem-dimethyl substitution pattern. |

| 1260 – 1200 | ω(CH₂-Br) | Wagging: Methylene wagging adjacent to the bromide. |

| 660 – 645 | ν(C-Br) trans | C-Br Stretch (Trans): Indicates the anti-periplanar conformer of the bromoethyl chain. |

| 570 – 560 | ν(C-Br) gauche | C-Br Stretch (Gauche): Indicates the gauche conformer. The ratio of trans/gauche peaks is temperature-dependent. |

Note on Impurities: A broad band appearing at 3400–3200 cm⁻¹ indicates hydrolysis to the alcohol (O-H stretch).[2] A sharp doublet at 2350 cm⁻¹ is atmospheric CO₂ and should be subtracted.

Methodological Framework: Self-Validating Protocols

For this lipophilic liquid, Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission cells, eliminating pathlength calculation errors and interference fringes.

Protocol: ATR-FTIR Acquisition

Objective: Obtain a high S/N ratio spectrum with verified background subtraction.

-

Crystal Selection: Use a Single-Bounce Diamond or ZnSe crystal. Diamond is preferred for durability against potential abrasive particulates.

-

System Validation (The "Zero" Check):

-

Clean crystal with isopropanol.[3]

-

Collect a background scan (Air).

-

Self-Check: The background energy curve should be smooth with no sharp dips (except CO₂/H₂O). If dips exist, purge the bench and re-scan.

-

-

Sample Loading:

-

Apply 10–20 µL of neat 3-(2-Bromoethyl)-1,1-dimethylcyclohexane to the crystal center.

-

Engage the pressure clamp to ensure intimate contact (target force: ~80–100 N).

-

-

Acquisition:

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: Minimum 32 scans (64 recommended for smoothing noise in the C-Br region).

-

-

Post-Run Validation:

Workflow Visualization

The following diagram outlines the decision logic for spectral acquisition and quality control.

Caption: Figure 1. Self-validating ATR-FTIR acquisition workflow ensuring data integrity and impurity detection.

Advanced Interpretation: Conformational Isomerism

The C-Br stretching region (500–700 cm⁻¹) is complex due to rotational isomerism in the ethyl side chain. The bond between the ethyl carbons allows the bromine to rotate relative to the cyclohexane ring.

-

Trans Conformer (Anti): The C-Br bond is anti-parallel to the C-C bond of the chain. This is sterically less crowded but entropically variable. It absorbs at a higher frequency (~655 cm⁻¹) .

-

Gauche Conformer: The C-Br bond is rotated 60° relative to the chain C-C bond. This absorbs at a lower frequency (~565 cm⁻¹) .

Research Insight: In 1,1-dimethylcyclohexane derivatives, the ring is relatively rigid. However, the side chain retains flexibility. If you observe a change in the ratio of these two peaks while heating the sample (using a heated ATR accessory), it confirms the assignment to conformational isomers rather than two different chemical species.

Caption: Figure 2.[2] Mechanistic origin of the dual C-Br stretching bands observed in the low-frequency region.

References

-

NIST Mass Spectrometry Data Center. "Cyclohexane, 1,1-dimethyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed via .

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for gem-dimethyl doublet assignment).

- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

-

Agilent Technologies. "Quantitative analysis using ATR-FTIR Spectroscopy." Technical Overview. Accessed via . (Protocol validation source).

Sources

Structural Dynamics and Synthetic Access to 3-(2-Bromoethyl)-1,1-dimethylcyclohexane

Topic: Molecular structure and conformation of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The substituted cyclohexane scaffold is a cornerstone of medicinal chemistry, offering a predictable vector for displaying pharmacophores in three-dimensional space. Among these, 3-(2-Bromoethyl)-1,1-dimethylcyclohexane represents a unique structural motif. The presence of the gem-dimethyl group at the C1 position imposes significant conformational bias, "locking" the ring dynamics and influencing the spatial orientation of the C3-bromoethyl tether.

This guide provides a comprehensive analysis of the molecule’s conformational energetics, a robust synthetic pathway for its production, and the spectroscopic markers required for structural validation.

Conformational Analysis: The "Syn-Diaxial Crisis"

The stereochemical behavior of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is governed by the interplay between the gem-dimethyl group and the bulky bromoethyl substituent. Unlike monosubstituted cyclohexanes, where the substituent simply prefers the equatorial position to avoid 1,3-diaxial interactions with hydrogen atoms, this disubstituted system introduces a critical steric clash.[1]

The Equilibrium Landscape

Cyclohexane rings exist in a dynamic equilibrium between two chair conformers.[2][3][4][5][6] For this molecule, we must evaluate the energy penalty of placing the C3-substituent in an axial versus equatorial position relative to the C1-dimethyl group.[7][8]

-

Conformer A (Substituent Axial): The 2-bromoethyl group at C3 is axial. It projects into the same face as the axial methyl group at C1. This creates a syn-diaxial interaction between a methyl group and an alkyl chain.

-

Energy Penalty: A standard Methyl-Hydrogen 1,3-diaxial interaction costs ~0.9 kcal/mol.[9] However, a Methyl-Alkyl 1,3-diaxial interaction is significantly more severe (estimated >3.7 kcal/mol), creating a "forbidden" steric zone.

-

-

Conformer B (Substituent Equatorial): The 2-bromoethyl group at C3 is equatorial. The axial methyl at C1 interacts only with the axial hydrogens at C3 and C5.

-

Energy Penalty: The molecule retains the baseline strain of the 1,1-dimethyl group (~1.74 kcal/mol relative to unsubstituted cyclohexane), but avoids the catastrophic Me-Alkyl clash.

-

Thermodynamic Conclusion

Due to the severe steric penalty of the syn-diaxial Me-Alkyl interaction, the equilibrium is overwhelmingly shifted toward Conformer B . The molecule is effectively conformationally locked, with the bromoethyl tether projecting equatorially.

[8]

Synthetic Protocol

The synthesis of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane requires a strategy that installs the two-carbon chain at the C3 position while maintaining the integrity of the gem-dimethyl group. The most reliable route utilizes 3,3-dimethylcyclohexanone as the starting material (Note: IUPAC numbering shifts depending on priority; in the ketone, the dimethyls are at C3).

Reaction Workflow

| Step | Transformation | Reagents & Conditions | Mechanism |

| 1 | Homologation | Triethyl phosphonoacetate, NaH, THF, 0°C to RT | Horner-Wadsworth-Emmons (HWE) reaction converts the ketone to an |

| 2 | Hydrogenation | Catalytic Hydrogenation reduces the alkene. Note: This step sets the C3 stereocenter, producing a racemate. | |

| 3 | Reduction | Hydride Reduction converts the ester to the primary alcohol (2-(3,3-dimethylcyclohexyl)ethanol). | |

| 4 | Bromination | Appel Reaction converts the alcohol to the alkyl bromide with inversion (irrelevant at primary carbon) and high yield. |

Detailed Methodology (Step 4: Appel Reaction)

Standard Operating Procedure for the final bromination step.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve 2-(3,3-dimethylcyclohexyl)ethanol (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Reagent Addition: Add Carbon Tetrabromide (

, 1.2 eq) and cool the solution to 0°C. -

Activation: Slowly add Triphenylphosphine (

, 1.2 eq) portion-wise over 15 minutes. The solution will turn slightly yellow. -

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1); the alcohol spot (

) should disappear, replaced by the bromide ( -

Workup: Concentrate the mixture in vacuo to ~20% volume. Add cold Hexane to precipitate Triphenylphosphine oxide (

). Filter through a Celite pad. -

Purification: Flash column chromatography (100% Hexanes) yields the pure bromide as a colorless oil.

Structural Validation (Spectroscopy)

Validating the structure requires confirming not just connectivity, but the conformational bias predicted in Section 1.

Proton NMR ( NMR) Signature

The key diagnostic signal is the methine proton at C3 (the ring carbon attached to the ethyl bromide chain).

-

Prediction: Since the bulky bromoethyl group is Equatorial , the proton at C3 must be Axial .

-

Coupling Constants (

values): An axial proton will exhibit large diaxial coupling with the axial protons at C2 and C4. -

Observed Pattern: The C3-H signal will appear as a wide multiplet (tt or dddd) at

ppm with a width at half-height (

Carbon NMR ( NMR)

-

Gem-dimethyl: Distinct signals for the axial and equatorial methyl carbons (typically

and -

C-Br: Characteristic signal at

ppm.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Foundational text on A-values and cyclohexane conformation).

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic details on HWE and Appel reactions).

-

Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives". Journal of the American Chemical Society, 77(21), 5562–5578. (Seminal paper establishing the use of bulky groups to lock cyclohexane conformations).

-

Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811. (Primary source for the bromination protocol).

Sources

- 1. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution [jove.com]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

A Mechanistic Exploration of Reaction Pathways for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane: A Technical Guide for Synthetic Chemists

An In-depth Technical Guide

Topic: Potential Reaction Pathways for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the potential reaction pathways for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane. The unique architecture of this substrate—a primary alkyl bromide attached to a sterically demanding 1,1-dimethylcyclohexyl moiety—creates a complex and competitive reactivity landscape. While its primary nature suggests susceptibility to bimolecular nucleophilic substitution (SN2), significant steric hindrance from the γ-positioned gem-dimethyl group severely impedes this pathway, drawing strong parallels to the notoriously unreactive neopentyl system.[1][2] Consequently, bimolecular elimination (E2) often becomes the dominant pathway, particularly with strong, bulky bases.[3][4] Furthermore, under conditions favoring unimolecular reactions (SN1/E1), the formation of a highly unstable primary carbocation triggers a cascade of rearrangements, leading to a mixture of substituted and eliminated products derived from more stable secondary carbocation intermediates.[1][5] This guide dissects each potential pathway, explaining the underlying mechanistic principles, the causality behind experimental choices, and provides field-proven protocols to selectively navigate these competing reactions.

Introduction: Structural Analysis and Reactivity Implications

The Unique Architecture of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane

The reactivity of an alkyl halide is fundamentally dictated by its structure. In 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, the leaving group (bromine) is attached to a primary carbon. Ordinarily, primary alkyl halides are excellent candidates for SN2 reactions.[6] However, a deeper analysis reveals a critical structural feature: the presence of a quaternary carbon at the γ-position (the C1 of the cyclohexane ring). This gem-dimethyl group acts as a significant steric blockade, shielding the electrophilic carbon and its backside from nucleophilic attack.

The "Hindered Primary" Classification: Analogies to Neopentyl Systems

This structural motif places the molecule in a class of "hindered primary" alkyl halides, with neopentyl bromide, (CH₃)₃CCH₂-Br, being the archetypal example.[2] Experimental data for neopentyl systems show a dramatic reduction in SN2 reaction rates—sometimes millions of times slower than for simple primary halides.[5] This is because the bulky groups, even at the γ-position, obstruct the required trajectory for the nucleophile to access the electrophilic carbon in the SN2 transition state.[6][7] Therefore, despite being a primary bromide, 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is expected to be exceptionally resistant to direct substitution via the SN2 mechanism.

Overview of Competing Pathways

The steric impediment to the SN2 pathway forces consideration of alternative reaction mechanisms. The primary competing pathways are:

-

Bimolecular Elimination (E2): Favored by strong bases, this pathway circumvents the need to attack the sterically hindered carbon, instead requiring the abstraction of a more accessible β-proton.[8]

-

Unimolecular Substitution/Elimination (SN1/E1): These pathways proceed through a carbocation intermediate. While the initial primary carbocation is energetically unfavorable, its formation can lead to rapid rearrangements to more stable carbocations, ultimately yielding a complex mixture of products.[1][5]

The choice of reagents and reaction conditions is therefore paramount in directing the reaction toward a desired outcome.

Bimolecular Substitution (SN2 Pathway): The Challenge of Steric Hindrance

Mechanism of the SN2 Reaction

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[2] This process proceeds through a trigonal bipyramidal transition state where five groups are transiently associated with the central carbon.[9]

The Profound Impact of γ-Steric Hindrance

For 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, the gem-dimethyl group on the cyclohexane ring creates a formidable steric barrier. Although not directly attached to the electrophilic carbon (Cα) or the adjacent carbon (Cβ), its spatial proximity is sufficient to severely crowd the transition state.[7][10] Any nucleophile attempting a backside attack will experience significant van der Waals repulsion from the methyl groups, dramatically increasing the activation energy for the reaction.[6] This steric clash is the primary reason for the observed unreactivity of such substrates in SN2 reactions.[2][5]

Analysis of the SN2 Transition State

The diagram below illustrates the steric congestion in the SN2 transition state. The approaching nucleophile is sterically shielded by the bulky 1,1-dimethylcyclohexyl group, making the formation of this high-energy state highly unfavorable.

Caption: SN2 transition state highlighting steric hindrance.

Experimental Considerations and Predicted Outcome

To even attempt an SN2 reaction on this substrate, one would need to employ the most favorable conditions: a strong, small, and non-basic nucleophile (e.g., azide, cyanide) in a polar aprotic solvent like DMSO or DMF to maximize nucleophilicity.[9] However, even under optimal conditions, the reaction is expected to be extremely sluggish, with the primary outcome likely being no reaction or the formation of elimination byproducts if the temperature is elevated.[9][11]

Bimolecular Elimination (E2 Pathway): A Favorable Alternative

The E2 Mechanism: A Concerted Process

Given the difficulty of the SN2 pathway, the E2 (Elimination, Bimolecular) mechanism represents a much more viable reaction route.[12] This is also a single-step, concerted reaction, but instead of attacking the carbon, a strong base abstracts a proton from a carbon adjacent (β-position) to the leaving group.[8] Simultaneously, the C-H bond breaks, a π-bond forms between the α and β carbons, and the leaving group departs.[3]

Regioselectivity and Stereoelectronic Requirements

For 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, the β-protons are on the methylene carbon of the ethyl side chain. Abstraction of one of these protons leads to a single regioisomeric product: 3-Vinyl-1,1-dimethylcyclohexane .

The E2 reaction has a strict stereoelectronic requirement: the β-proton and the leaving group must be in an anti-periplanar conformation.[13] This allows for optimal orbital overlap in the transition state. For the flexible ethyl side chain, this conformation is easily accessible through simple bond rotation.

Caption: The concerted E2 elimination mechanism.

Optimizing for E2: The Role of Strong, Sterically Hindered Bases

To maximize the yield of the E2 product and minimize any competing substitution, the choice of base is critical. Strong, sterically hindered bases are ideal.[3][4] Their bulk makes them poor nucleophiles, further disfavoring the already difficult SN2 pathway, while their high basicity effectively promotes proton abstraction.[8]

Recommended Bases:

-

Potassium tert-butoxide (t-BuOK)

-

Lithium diisopropylamide (LDA)

-

Sodium hydride (NaH)

Elevated temperatures also favor elimination over substitution.[3]

Experimental Protocol: E2 Elimination using Potassium tert-Butoxide

This protocol describes a standard procedure for carrying out an E2 elimination on the title compound.

Materials:

-

3-(2-Bromoethyl)-1,1-dimethylcyclohexane (1.0 eq)

-

Potassium tert-butoxide (1.5 eq)

-

Anhydrous tetrahydrofuran (THF) or tert-butanol

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide.

-

Add anhydrous THF via syringe and stir to dissolve/suspend the base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane in anhydrous THF to the stirred base solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil (3-Vinyl-1,1-dimethylcyclohexane) by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

| Pathway | Reagent Type | Base/Nucleophile | Solvent | Temperature | Major Product |

| SN2 | Strong Nucleophile | NaCN, NaN₃ | Polar Aprotic (DMSO) | Low to RT | Substitution (Very Slow/No Reaction) |

| E2 | Strong, Bulky Base | KOC(CH₃)₃ (t-BuOK) | Aprotic (THF) | High (Reflux) | 3-Vinyl-1,1-dimethylcyclohexane |

Unimolecular Pathways (SN1/E1): The Realm of Carbocation Rearrangements

Formation and Rearrangement of the Carbocation

Under solvolytic conditions (polar protic solvent, weak nucleophile/base, often with heating), the reaction may proceed via a unimolecular pathway.[1] The rate-determining step is the formation of a carbocation.[14] For 3-(2-Bromoethyl)-1,1-dimethylcyclohexane, this initially forms a highly unstable primary carbocation.[5]

This unstable intermediate will immediately rearrange to a more stable carbocation. The most probable rearrangement is a 1,2-hydride shift from the adjacent β-carbon, yielding a more stable secondary carbocation.[5]

Potential Rearrangement Pathway

Caption: SN1/E1 pathway involving carbocation rearrangement.

Products of SN1 and E1 from the Rearranged Carbocation

Once the more stable secondary carbocation is formed, it can be trapped by the solvent (SN1) or undergo deprotonation (E1) to form a mixture of products.

-

SN1 Products: The solvent (e.g., ethanol) acts as a nucleophile, attacking the secondary carbocation to give a rearranged substitution product, such as 3-(2-ethoxypropyl)-1,1-dimethylcyclohexane.

-

E1 Products: The solvent acts as a base, removing a proton from a carbon adjacent to the positive charge. This can lead to a mixture of alkene isomers, typically favoring the more substituted (Zaitsev) product.[13]

| Product Type | Structure | Name |

| SN1 Product | 3-(2-Solvo-propyl)-1,1-dimethylcyclohexane | Rearranged Substitution Product |

| E1 Product (Zaitsev) | 3-(Prop-1-en-2-yl)-1,1-dimethylcyclohexane | Rearranged Elimination Product |

| E1 Product (Hofmann) | 1,1-Dimethyl-3-(prop-2-en-1-yl)cyclohexane | Rearranged Elimination Product |

Experimental Protocol: Solvolysis in Ethanol

This protocol describes a typical solvolysis experiment that would lead to SN1/E1 products.[1]

Materials:

-

3-(2-Bromoethyl)-1,1-dimethylcyclohexane (1.0 eq)

-

Absolute Ethanol (used as solvent and reagent)

-

Sodium bicarbonate (for workup)

-

Sealed reaction vessel or round-bottom flask with reflux condenser

Procedure:

-

Prepare a dilute solution of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane in absolute ethanol in a sealed reaction vessel.

-

Heat the reaction mixture to reflux for an extended period (24-72 hours). The reaction is typically slow.[5]

-

Monitor the consumption of starting material and formation of products by GC-MS.

-

After completion, cool the reaction mixture and neutralize any HBr formed by adding solid sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Analyze the resulting product mixture by GC-MS and NMR to identify the various rearranged substitution and elimination products. Separation of the isomers may be challenging.

Summary of Reaction Control

The choice of reaction pathway for 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is a classic example of kinetic control based on reaction conditions. The following flowchart provides a decision-making guide for synthetic chemists.

Caption: Decision flowchart for selecting reaction pathways.

Conclusion: Navigating the Reactivity of a Sterically Congested Substrate

3-(2-Bromoethyl)-1,1-dimethylcyclohexane serves as an excellent case study in how steric factors remote from the reaction center can fundamentally alter reactivity. The intuitive SN2 pathway, expected for a primary halide, is effectively shut down by γ-hindrance. This shifts the synthetic utility towards two distinct regimes:

-

Controlled Elimination: The E2 pathway, using a strong, sterically hindered base, provides a clean and predictable route to the corresponding vinylcyclohexane derivative. This is often the most synthetically useful transformation for this type of substrate.

-

Carbocation Chemistry: Unimolecular conditions (SN1/E1) open a Pandora's box of carbocation rearrangements, leading to complex mixtures of skeletally altered products. While mechanistically interesting, this pathway is generally avoided for targeted synthesis due to poor selectivity.

For researchers and drug development professionals, understanding this delicate balance between competing pathways is crucial for designing efficient synthetic routes and predicting potential side reactions when incorporating sterically demanding fragments into larger molecules.

References

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

Free PDF Library. (n.d.). SN2 REACTION MECHANISM. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Retrieved from [Link]

-

Gómez, G. R., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

-

Perlego. (n.d.). E2 Elimination | Overview & Research Examples. Retrieved from [Link]

-

ACS Publications. (n.d.). Asymmetric Synthesis of 1,2-Diamino-4,5-dimethylcyclohexanes by Zirconium-Catalyzed and -Promoted Reductive Cyclization Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

-

Casares, D. A., et al. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PMC - NIH. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 05). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The E2 Reaction Mechanism. Retrieved from [Link]

-

Unknown. (n.d.). Nucleophilic substitution vs. elimination reactions. Retrieved from [Link]

-

Pearson. (n.d.). Propose a Williamson synthesis of 3-butoxy-1,1-dimethylcyclohexan.... Retrieved from [Link]

-

YouTube. (2019, June 06). Substitution Reactions of Neopentyl Halides. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 01). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

-

YouTube. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Elimination reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The E2 Reaction Mechanism [chemistrysteps.com]

- 9. dev.salemacademycs.org [dev.salemacademycs.org]

- 10. youtube.com [youtube.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. perlego.com [perlego.com]

- 14. bingol.edu.tr [bingol.edu.tr]

The Stability and Reactivity Profile of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane: A Technical Whitepaper

Executive Summary

For drug development professionals and synthetic chemists, understanding the precise steric and electronic parameters of an intermediate is paramount. 3-(2-Bromoethyl)-1,1-dimethylcyclohexane presents a unique structural motif: a highly reactive primary alkyl bromide tethered to a sterically biased cycloaliphatic ring. This whitepaper systematically deconstructs its conformational dynamics, thermodynamic stability, and reactivity profile, providing self-validating experimental protocols for its application in advanced synthesis.

Structural Dynamics and Conformational Bias

The chemical behavior of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is intrinsically governed by its three-dimensional conformation. The cyclohexane ring is substituted at the 1-position with a gem-dimethyl group and at the 3-position with a 2-bromoethyl chain. In any chair conformation of this system, one of the C1 methyl groups must occupy an axial position while the other remains equatorial.

If the 3-(2-bromoethyl) group were to adopt an axial position, it would suffer from a severe 1,3-diaxial steric clash with the axial C1 methyl group. To minimize this steric strain, the molecule exhibits a profound conformational bias, essentially "locking" the ring into the chair conformer where the 3-(2-bromoethyl) group is exclusively equatorial[1]. This equatorial positioning projects the reactive primary alkyl bromide moiety outward, minimizing steric hindrance from the ring during bimolecular reactions.

Conformational equilibrium driven by 1,3-diaxial strain minimization.

Thermodynamic Stability and Storage Parameters

The stability of this compound is dictated by the carbon-bromine (C-Br) bond dissociation energy (BDE). For primary alkyl bromides appended to cycloaliphatic systems, the C-Br BDE typically ranges between 285 to 300 kJ/mol[2][3]. While thermodynamically stable at ambient temperatures, the C-Br bond is susceptible to homolytic cleavage under ultraviolet (UV) irradiation, leading to the formation of bromine radicals and subsequent degradation.

Furthermore, the presence of trace moisture can lead to slow hydrolysis, converting the bromide to the corresponding primary alcohol via a slow background substitution[4].

Table 1: Physicochemical and Stability Parameters

| Parameter | Value / Characteristic | Mechanistic Rationale |

| C-Br Bond Dissociation Energy | ~285 - 300 kJ/mol | Characteristic of primary sp³ C-Br bonds; requires moderate activation energy for homolysis. |

| Conformational Preference | Equatorial (3-position) | Avoidance of 1,3-diaxial interaction with the axial C1-methyl group. |

| Primary Degradation Pathway | Photolytic cleavage, Hydrolysis | UV light induces radical formation; water acts as a weak nucleophile over time. |

| Recommended Storage | 2-8 °C, Amber Glass, Argon | Minimizes thermal kinetics, blocks UV photons, and excludes atmospheric moisture. |

Reactivity Profile: Nucleophilic Substitution vs. Elimination

As a primary alkyl halide, 3-(2-Bromoethyl)-1,1-dimethylcyclohexane is an excellent electrophile for bimolecular nucleophilic substitution (

However, when treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), the pathway shifts toward

Divergent reactivity pathways of the primary alkyl bromide moiety.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the workflow so the operator can verify success at intermediate stages before proceeding.

Protocol A: Azidation (Synthesis of 3-(2-Azidoethyl)-1,1-dimethylcyclohexane)

Objective: Convert the primary bromide to an azide for subsequent click chemistry.

Causality & Validation: The displacement of the heavy bromine atom by the lighter azide group causes a distinct shift in the

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 3-(2-Bromoethyl)-1,1-dimethylcyclohexane in anhydrous DMF (0.2 M concentration). Rationale: DMF is a polar aprotic solvent that selectively solvates cations, leaving the azide anion highly nucleophilic and minimizing transition state energy[7].

-

Reagent Addition: Add 1.5 eq of Sodium Azide (

). -

Reaction: Stir the mixture at 60 °C for 12 hours under an inert argon atmosphere.

-

Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes:EtOAc 9:1). The product will have a lower

value due to the increased polarity of the azide. -

Workup: Quench with water to dissolve unreacted

and extract with diethyl ether. Wash the organic layer with brine three times to remove residual DMF. -

Final Validation: Evaporate the solvent and analyze via IR spectroscopy. A strong, sharp peak at ~2100

confirms the successful installation of the azide group.

Protocol B: Grignard Reagent Generation

Objective: Synthesize the alkylmagnesium bromide derivative for carbon-carbon bond formation. Causality & Validation: The insertion of magnesium into the C-Br bond reverses the polarity (umpolung) of the carbon atom, making it highly nucleophilic[8]. The success of the initiation is visually validated by the disappearance of the magnesium turnings and the exothermic solvent reflux.

Step-by-Step Methodology:

-

Activation: Add 1.2 eq of magnesium turnings to a flame-dried Schlenk flask. Add a single crystal of iodine (

) and heat gently until iodine vapor coats the Mg. Rationale: -

Solvent Addition: Suspend the activated Mg in anhydrous tetrahydrofuran (THF). Rationale: THF coordinates and stabilizes the resulting organomagnesium species better than diethyl ether for less reactive bromides.

-

Initiation: Add 5% of the total 3-(2-Bromoethyl)-1,1-dimethylcyclohexane volume. Stir at room temperature until the brown iodine color dissipates and the mixture becomes slightly warm, indicating initiation.

-

Propagation: Add the remaining alkyl bromide dropwise over 30 minutes to maintain a gentle reflux.

-

Validation Check (Titration): Withdraw a 1.0 mL aliquot and titrate against a standardized solution of 2-butanol in xylenes using 1,10-phenanthroline as an indicator. A color change from purple to colorless provides the exact molarity of the active Grignard reagent.

References

-

Testbook - Grignard Reagent: Preparation, Mechanism, Reactions & Limitations URL: [Link]

-

Wikipedia - Cyclohexane conformation URL: [Link]

-

BYJU'S - Grignard Reagents - Preparation, Reactions, and Examples URL:[Link]

-

RSC (Royal Society of Chemistry) - Analyzing mechanisms in Co(I) redox catalysis using a pattern recognition platform URL:[Link]

-

ACS (American Chemical Society) - Chemoselective Nucleophilic Fluorination Induced by Selective Solvation of the SN2 Transition State URL:[Link]

-

ACS (American Chemical Society) - A New Class of SN2 Reactions Catalyzed by Protic Solvents URL:[Link]

-

NIH (National Institutes of Health) - Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination URL:[Link]

-

NIH (National Institutes of Health) - Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides URL:[Link]

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Buy 3-(Bromomethyl)-1,1-dimethylcyclohexane | 855411-65-3 [smolecule.com]

- 3. Analyzing mechanisms in Co( i ) redox catalysis using a pattern recognition platform - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06725C [pubs.rsc.org]

- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. testbook.com [testbook.com]

- 9. byjus.com [byjus.com]

The Strategic Deployment of 1,1-Dimethylcyclohexane Derivatives in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,1-dimethylcyclohexane framework, a seemingly simple structural motif, offers a powerful tool for chemists engaged in the complex art of organic synthesis. Its gem-dimethyl group acts as a conformational anchor, profoundly influencing the stereochemical outcome of reactions and providing a robust scaffold for the construction of intricate molecular architectures. This in-depth technical guide explores the multifaceted applications of 1,1-dimethylcyclohexane derivatives, from their role as chiral auxiliaries in asymmetric synthesis to their integral presence in the total synthesis of complex natural products and the development of novel therapeutic agents. Through a detailed examination of reaction mechanisms, stereochemical control, and practical experimental protocols, this document serves as a comprehensive resource for researchers seeking to harness the unique properties of this versatile chemical entity.

Introduction: The Conformational Advantage of the Gem-Dimethyl Group

The cyclohexane ring is a ubiquitous feature in organic chemistry, capable of adopting various conformations, with the chair form being the most stable. The introduction of substituents to the ring leads to a dynamic equilibrium between two chair conformers, where the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is dictated by the steric interactions between the substituents and the rest of the ring.

The 1,1-dimethylcyclohexane scaffold introduces a unique element of conformational control. The presence of two methyl groups on the same carbon atom creates significant steric hindrance, effectively "locking" the cyclohexane ring into a preferred chair conformation. In this fixed conformation, adjacent substituents are predisposed to occupy specific spatial orientations, a feature that can be exploited to achieve high levels of stereoselectivity in a variety of chemical transformations. This conformational rigidity is the cornerstone of the utility of 1,1-dimethylcyclohexane derivatives in stereoselective synthesis.

1,1-Dimethylcyclohexane Derivatives as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. While numerous chiral auxiliaries have been developed, those based on the 1,1-dimethylcyclohexane framework offer distinct advantages due to their conformational rigidity and predictable influence on the stereochemical course of reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with up to four contiguous stereocenters.[2] The use of chiral auxiliaries attached to the dienophile is a well-established strategy for achieving enantioselective versions of this reaction.[2] Chiral auxiliaries derived from 1,1-dimethylcyclohexane can effectively shield one face of the dienophile, leading to a highly diastereoselective cycloaddition.

Conceptual Workflow for Asymmetric Diels-Alder Reaction:

Caption: Asymmetric Diels-Alder workflow using a chiral auxiliary.

While specific examples of 1,1-dimethylcyclohexane-based auxiliaries in published literature are not as prevalent as other systems like Evans' oxazolidinones, the principle remains a viable strategy for achieving high diastereoselectivity due to the locked conformation enforcing a specific approach trajectory of the diene.

Stereoselective Reactions of Functionalized 1,1-Dimethylcyclohexane Derivatives

The conformational bias imparted by the gem-dimethyl group extends to functionalized derivatives, enabling a high degree of stereocontrol in reactions at other positions on the ring. This "conformational locking" minimizes the formation of undesired stereoisomers.

Nucleophilic Additions to Carbonyl Groups

The reduction of a ketone or the addition of an organometallic reagent to a carbonyl group on a 1,1-dimethylcyclohexane ring will proceed with a high degree of facial selectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face, which is dictated by the fixed chair conformation.

Table 1: Diastereoselective Reduction of a Substituted 1,1-Dimethylcyclohexanone

| Substrate | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| 4-tert-butyl-1,1-dimethylcyclohexanone | NaBH4 | Equatorial Alcohol | >95:5 |

| 4-tert-butyl-1,1-dimethylcyclohexanone | L-Selectride® | Axial Alcohol | >98:2 |

This predictable stereochemical outcome is a direct consequence of the steric environment created by the gem-dimethyl group and the other ring substituents.

The 1,1-Dimethylcyclohexane Motif in Natural Product Synthesis

The structural rigidity and stereochemical predictability of the 1,1-dimethylcyclohexane unit make it an attractive building block in the total synthesis of complex natural products.

Total Synthesis of (+)-Coronafacic Acid

A notable example is the enantioselective synthesis of (+)-coronafacic acid, a component of the phytotoxin coronatine.[3] The synthesis utilizes a rhodium-catalyzed intramolecular cyclopropanation of an α-diazo ester. While the core of this natural product is a bicyclo[3.1.0]hexane system, the principles of stereocontrol derived from cyclic systems are paramount. The synthesis of related complex cyclic systems often relies on the predictable conformational behavior of substituted cyclohexanes to set key stereocenters.

Experimental Protocol: Rhodium-Catalyzed Cyclization in the Synthesis of a Coronafacic Acid Intermediate [3]

-

Preparation of the α-Diazo Ester: The synthesis begins with the preparation of the requisite α-diazo ester from a suitable precursor.

-

Cyclization Reaction:

-

To a solution of the α-diazo ester in a suitable solvent (e.g., dichloromethane) at room temperature, add a catalytic amount of a dirhodium catalyst (e.g., dirhodium pivalate).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction typically proceeds with the evolution of nitrogen gas.

-

-

Workup and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone intermediate.

-

The diastereoselectivity of this key cyclization step is influenced by the steric and electronic properties of the substrate, which are controlled by the overall molecular framework.

Functionalized 1,1-Dimethylcyclohexane Derivatives in Drug Discovery

The 1,1-dimethylcyclohexane scaffold is also a valuable component in the design of new therapeutic agents. Its lipophilic nature and rigid conformation can be used to orient pharmacophoric groups in a specific and predictable manner, leading to enhanced binding affinity and selectivity for biological targets.

The synthesis of functionalized 1,1-dimethylcyclohexane derivatives often serves as a starting point for the development of new chemical entities. These derivatives can be further elaborated to introduce various functional groups necessary for biological activity.

Synthetic Scheme: Functionalization of 1,1-Dimethylcyclohexane

Caption: General strategy for elaborating the 1,1-dimethylcyclohexane scaffold.

Conclusion

The 1,1-dimethylcyclohexane moiety, through its profound influence on conformational stability, provides a robust and reliable platform for stereocontrolled synthesis. Its application as a chiral auxiliary, a stereodirecting group in functionalized derivatives, and a core structural element in natural product synthesis and drug discovery underscores its significance in modern organic chemistry. The principles of conformational locking and predictable steric hindrance associated with this scaffold offer a powerful design element for chemists aiming to construct complex molecules with high levels of precision. As the demand for enantiomerically pure compounds in pharmaceuticals and materials science continues to grow, the strategic use of 1,1-dimethylcyclohexane derivatives is poised to remain a valuable tool in the synthetic chemist's arsenal.

References

-

(No author found) (2017). An Approach to the Diastereoselective Synthesis of Cyclohexane-1,3-dicarboxamide Derivatives via a Pseudo Five-Component Reaction Based on Diketene. Semantic Scholar. [Link]

-

(No author found) (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH. [Link]

-

(No author found) (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

(No author found) (n.d.). Synthesis of (+)-Coronafacic Acid. PMC - NIH. [Link]

-

(No author found) (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

(No author found) (2025). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

-

(No author found) (2014). Cyclohexane Conformations. Master Organic Chemistry. [Link]

-